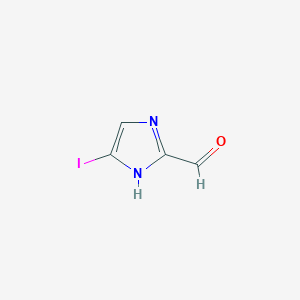
4-Iodo-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-imidazole-2-carbaldehyde typically involves the iodination of 1H-imidazole-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 5-position of the imidazole ring.
Industrial Production Methods: While specific industrial production methods for 5-Iodo-1H-imidazole-2-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Iodo-1H-imidazole-2-carboxylic acid.
Reduction: 5-Iodo-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of specialty chemicals and materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-Iodo-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
1H-Imidazole-2-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
2-Imidazolecarboxaldehyde: Similar structure but without the iodine atom, affecting its chemical properties and reactivity.
4-Methyl-5-imidazolecarboxaldehyde: Substituted at different positions, leading to different chemical behavior and applications.
Uniqueness: 5-Iodo-1H-imidazole-2-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H3IN2O |
|---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
5-iodo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |
InChI Key |
LBBNSPSCRAUHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
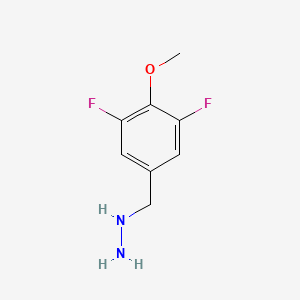
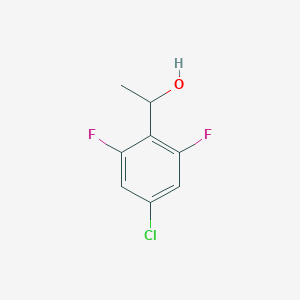
![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
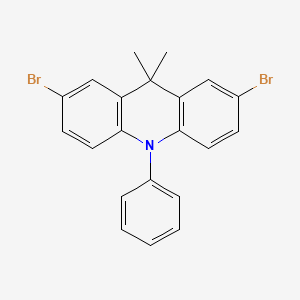

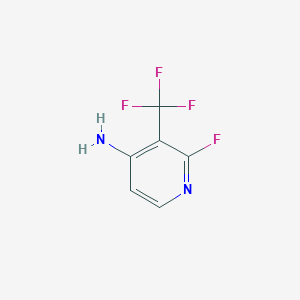
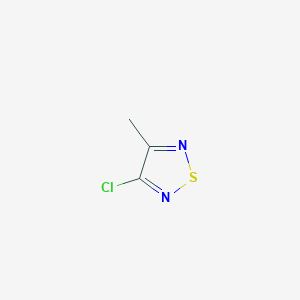
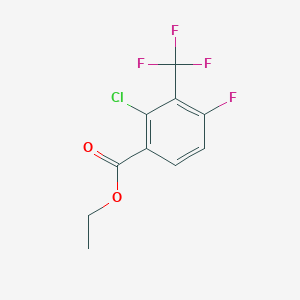
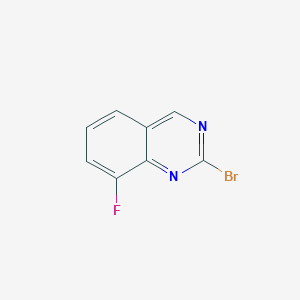
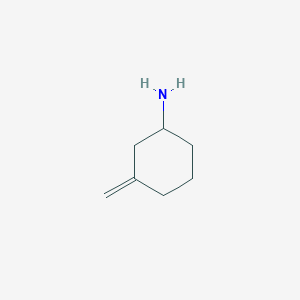
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
